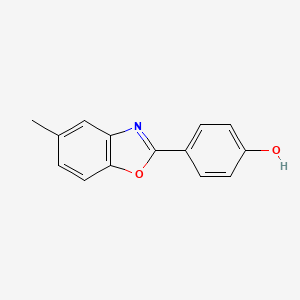

4-(5-methyl-1,3-benzoxazol-2-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-1,3-benzoxazol-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-9-2-7-13-12(8-9)15-14(17-13)10-3-5-11(16)6-4-10/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGLTOHCHWCJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 4 5 Methyl 1,3 Benzoxazol 2 Yl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Detailed experimental data for the NMR analysis of 4-(5-methyl-1,3-benzoxazol-2-yl)phenol is not available. This includes:

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Specific vibrational spectroscopy data for this compound could not be located. This includes:

Raman Spectroscopy:There is no available Raman scattering data to provide complementary information on the vibrational modes of the molecule.

Further research and publication in the field of synthetic and analytical chemistry may provide this information in the future.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. It functions by ionizing chemical compounds to generate charged molecules or molecule fragments and measuring their mass-to-charge ratios.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact molecular mass. With its ability to measure mass with high precision, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₄H₁₁NO₂, the theoretical monoisotopic mass can be calculated with a high degree of accuracy. This calculated value serves as a benchmark for experimental HRMS measurements. A close correlation between the measured and calculated mass, typically within a few parts per million (ppm), confirms the elemental composition of the synthesized compound.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Key fragment ions would be expected from the cleavage of the benzoxazole (B165842) and phenol (B47542) rings, as well as the loss of the methyl group. Analysis of these fragments allows for a detailed structural assignment.

Table 1: Theoretical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₁NO₂ |

| Calculated Monoisotopic Mass | 225.07898 u |

| Nominal Mass | 225 u |

Note: The data in this table is calculated based on the chemical formula and has not been determined by experimental analysis.

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method allows for the definitive determination of the molecular conformation, including bond lengths, bond angles, and torsion angles of this compound in the solid state.

A successful crystallographic analysis would reveal the planarity of the benzoxazole ring system and the orientation of the phenolic substituent. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing. The phenolic hydroxyl group is a potential hydrogen bond donor, and the nitrogen atom in the oxazole (B20620) ring can act as a hydrogen bond acceptor. These interactions are crucial in determining the macroscopic properties of the compound, including its melting point and solubility.

While no publicly available crystal structure for this compound has been found in the Cambridge Structural Database (CSD), analysis of related benzoxazole structures suggests that the molecule is likely to be largely planar. researchgate.netnih.gov The crystal packing would likely involve layers or ribbons of molecules held together by a network of intermolecular forces. researchgate.net

Elemental Analysis in Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the sample, which is then compared to the theoretical values calculated from the molecular formula. For organic compounds, this typically involves the determination of carbon (C), hydrogen (H), and nitrogen (N) content.

This method serves as a crucial check for the purity of a synthesized sample of this compound. A close agreement between the experimentally found elemental percentages and the calculated values, generally within a ±0.4% margin, provides strong evidence for the compound's identity and high purity. nih.govnih.gov

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 74.65 |

| Hydrogen | H | 4.92 |

| Nitrogen | N | 6.22 |

| Oxygen | O | 14.21 |

Note: The data in this table is calculated based on the chemical formula (C₁₄H₁₁NO₂) and has not been determined by experimental analysis.

Computational and Theoretical Investigations of 4 5 Methyl 1,3 Benzoxazol 2 Yl Phenol

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the properties of benzoxazole (B165842) derivatives due to its favorable balance between computational cost and accuracy. These calculations provide fundamental information about the molecule's geometry, electronic landscape, and reactivity.

The electronic structure of a molecule is key to understanding its chemical behavior and photophysical properties. DFT calculations are used to determine the distribution of electrons and the energies of the frontier molecular orbitals.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. For 4-(5-methyl-1,3-benzoxazol-2-yl)phenol, the HOMO is typically localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed across the benzoxazole system. This distribution facilitates the intramolecular charge transfer that is characteristic of this class of compounds.

Calculated Frontier Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.89 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 4.35 |

Note: Values are representative and can vary based on the specific DFT functional and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Maps: An MEP map provides a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. In the MEP map of this compound, the most negative potential (red and yellow regions) is concentrated around the phenolic oxygen and the nitrogen atom of the oxazole (B20620) ring, indicating these are the primary sites for electrophilic attack. The hydrogen of the hydroxyl group represents a region of high positive potential (blue region), making it a likely site for nucleophilic interaction.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

Nucleophilicity Index (N): Measures the electron-donating capability of a molecule.

Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

|---|---|---|

| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 3.715 |

| Global Hardness (η) | (ELUMO-EHOMO)/2 | 2.175 |

| Electrophilicity Index (ω) | χ²/2η | 3.174 |

| Nucleophilicity Index (N) | EHOMO - EHOMO(TCE) | 3.15 |

Note: Nucleophilicity is calculated relative to the HOMO energy of tetracyanoethylene (B109619) (TCE).

DFT calculations can predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and electronic absorption wavelengths (UV-Vis). Comparing these theoretical predictions with experimental data serves to validate the computational model. Studies on benzoxazole derivatives often show a strong correlation between the calculated and experimental vibrational spectra after applying a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors in the theoretical model. This correlation allows for precise assignment of vibrational modes observed in experimental spectra.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While quantum chemical calculations typically focus on a static, optimized geometry, molecules are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational landscapes and dynamic behavior of molecules over time. For a molecule like this compound, MD simulations can reveal the flexibility of the bond connecting the phenol and benzoxazole rings, showing how the molecule might change its shape in different solvent environments or upon interaction with a biological target. These simulations provide insights into the accessible conformations and the energy barriers between them, which are crucial for understanding its function, particularly in biological contexts.

Molecular Docking Studies for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery and materials science. This compound and its derivatives have been investigated as potential inhibitors for various biological targets due to their structural motifs. Docking studies have explored its interactions with targets like cyclooxygenase (COX) enzymes, which are involved in inflammation. The results typically show that the phenolic hydroxyl group and the oxazole nitrogen act as key hydrogen bond donors and acceptors, anchoring the ligand within the active site of the protein.

Example Docking Results for a Benzoxazole Derivative

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| Tyrosine Kinase | -7.9 | Leu248, Gly249, Val256 |

Note: Data is representative of studies on similar benzoxazole compounds and illustrates the type of information obtained from docking studies.

Theoretical Studies of Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

One of the most significant features of this compound is its ability to undergo Excited State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV light, the molecule is promoted to an excited state. In this state, the acidity of the phenolic proton increases, and the basicity of the oxazole nitrogen increases, facilitating the transfer of the proton from the hydroxyl group to the nitrogen atom. This process creates a transient keto-tautomer from the initial enol form.

The keto-tautomer is energetically unstable in the ground state but favored in the excited state. It rapidly returns to the ground state by emitting energy as a photon of light (fluorescence). This fluorescence is characterized by a large Stokes shift, meaning the emission occurs at a significantly longer wavelength than the absorption. Theoretical studies, often using Time-Dependent DFT (TD-DFT), are essential for mapping the potential energy surfaces of both the ground and excited states. These studies elucidate the energy barriers for the proton transfer and confirm that the ESIPT process is typically barrier-free in the excited state, explaining its high efficiency.

Investigation of Tautomerism and Isomerism

The structural versatility of this compound allows for the existence of various tautomeric and isomeric forms, which have been the subject of computational and theoretical investigations. These studies are crucial for understanding the compound's stability, reactivity, and photophysical properties. The primary forms of isomerism relevant to this molecule are rotational isomerism and keto-enol tautomerism.

Rotational Isomerism

Rotational isomerism in this compound arises from the rotation around the single bond connecting the phenol ring to the benzoxazole moiety. This rotation can lead to different spatial arrangements of the two ring systems, primarily distinguished as syn and anti conformers.

In analogous compounds like 2-(2'-hydroxyphenyl)benzoxazole (HBO), the ground state is characterized by an equilibrium between syn- and anti-rotational isomers of the enol form. acs.org In the syn conformation, the phenolic hydroxyl group is oriented towards the nitrogen atom of the benzoxazole ring, allowing for the formation of an intramolecular hydrogen bond. In the anti conformation, the hydroxyl group is directed away from the benzoxazole nitrogen. acs.org

Computational studies on related molecules, such as 2-(2-hydroxyphenyl)-1-azaazulene, have been performed to determine the relative stabilities of these rotamers. nih.gov Although specific data for this compound is not extensively documented in the literature, the principles derived from these analogous systems provide valuable insights. The relative energies of different rotamers are influenced by factors such as intramolecular hydrogen bonding and steric interactions.

Keto-Enol Tautomerism

A significant aspect of the chemistry of 2-hydroxyphenyl benzoxazole derivatives is the potential for keto-enol tautomerism. This process involves the intramolecular transfer of a proton between the phenolic oxygen and the benzoxazole nitrogen atom. The enol tautomer is the phenolic form, while the keto tautomer is a quinoidal form that results from the proton transfer.

This tautomerization is particularly relevant in the excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of light, many 2-(2'-hydroxyphenyl)benzoxazole derivatives undergo an ultrafast proton transfer from the phenolic oxygen to the benzoxazole nitrogen, forming an excited keto tautomer. acs.org This process is often associated with a large Stokes shift in the fluorescence spectrum.

Computational studies using Density Functional Theory (DFT) have been instrumental in elucidating the energetics of this tautomerism. For instance, in the case of 4,5-dimethyl-2-(2'-hydroxyphenyl)imidazole, a related heterocyclic system, calculations have shown the relative stabilities of the different tautomers. In aqueous solution, the keto form was found to be the most stable, with the cis-enol form being approximately 1 kcal/mol higher in Gibbs free energy. researchgate.net

For 2-(2-hydroxyphenyl)-1-azaazulene, theoretical calculations indicated that the enol form is thermodynamically and kinetically more stable than the keto tautomer in both the gas phase and in ethanol. nih.gov The energy barrier for the proton transfer is a key parameter in these studies. In some systems, this barrier is very low in the excited state, facilitating the ESIPT process. researchgate.net

The relative stability of the keto and enol forms can be influenced by the solvent environment. nih.gov Polar solvents can stabilize the more polar tautomer. nih.govnih.gov For this compound, it is expected that the enol form is the predominant species in the ground state, while the keto tautomer can be formed upon photoexcitation.

The following table summarizes computational findings for tautomerism in analogous compounds, providing a basis for understanding the potential behavior of this compound.

| Compound | Tautomeric Forms Investigated | Computational Method | Key Findings | Reference |

| 2-(2-Hydroxyphenyl)-1-azaazulene | Enol, Keto, Rotamers | DFT (B3LYP, M06-2X) | The enol form is thermodynamically and kinetically more stable than the keto tautomer and its rotamers. | nih.gov |

| 4,5-Dimethyl-2-(2'-hydroxyphenyl)imidazole | cis-Enol, trans-Enol, Keto | QM/MM, XMCQDPT2 | In aqueous solution, the keto form is the most stable, with the cis-enol form being ~1 kcal/mol higher in energy. | researchgate.net |

| 2-(1H-Benzo[d]imidazol-2-yl)phenol | Enol, Keto | DFT | The energy barrier for proton transfer is significant in the ground state (>10 kcal/mol) but very low in the excited state (<1 kcal/mol). | researchgate.net |

| 3-Phenyl-2,4-pentanedione | Keto, Enol | DFT (B3LYP) | The keto form is more stable than the enol form in both the gas phase and in various solvents. | orientjchem.org |

These theoretical investigations on closely related structures strongly suggest that this compound exists predominantly as the enol tautomer in the ground state. The molecule likely exhibits rotational isomerism, with the syn and anti conformers being in equilibrium. Upon excitation, an efficient intramolecular proton transfer to the keto tautomer is anticipated, a characteristic feature of this class of compounds.

Photophysical Properties and Optoelectronic Applications of 4 5 Methyl 1,3 Benzoxazol 2 Yl Phenol

Absorption and Emission Characteristics in Diverse Solvents

In nonpolar solvents, these compounds typically exhibit a structured fluorescence spectrum. As the solvent polarity increases, a red shift (bathochromic shift) is generally observed in the emission spectrum. acs.org This shift is indicative of a more polar excited state compared to the ground state. The vibrational structure of the fluorescence may also be less resolved in more polar environments.

Table 1: Hypothetical Absorption (λ_abs) and Emission (λ_em) Maxima of 4-(5-methyl-1,3-benzoxazol-2-yl)phenol in Various Solvents (Note: The following data is illustrative and based on the expected behavior of hydroxyphenyl-benzoxazole derivatives. Actual experimental values may vary.)

| Solvent | Dielectric Constant (ε) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 2.02 | ~330 | ~360 | ~2500 |

| Dichloromethane | 8.93 | ~332 | ~380 | ~3900 |

| Acetonitrile | 37.5 | ~335 | ~420 | ~6400 |

| Methanol (B129727) | 32.7 | ~338 | ~450 | ~7800 |

| Water | 80.1 | ~340 | ~480 | ~9300 |

Determination of Fluorescence Quantum Yields

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. uci.edu For 2-(hydroxyphenyl)benzoxazole derivatives, the quantum yield can be highly dependent on the solvent environment.

In general, the fluorescence quantum yield of p-HPBO remains relatively constant in many organic solvents but can decrease in protic solvents like methanol and water. acs.org This quenching in protic solvents can be attributed to efficient non-radiative decay pathways facilitated by hydrogen bonding. Chlorinated solvents have also been observed to decrease the fluorescence quantum yield of related compounds. acs.org The introduction of a methyl group is not expected to drastically alter this general behavior, though it may slightly modulate the quantum yield values.

Table 2: Illustrative Fluorescence Quantum Yields (Φ_F) of this compound (Note: This data is hypothetical and for illustrative purposes, based on trends observed for related compounds.)

| Solvent | Φ_F (Relative to Quinine Sulfate) |

| Cyclohexane | ~0.50 |

| Dichloromethane | ~0.45 |

| Acetonitrile | ~0.30 |

| Methanol | ~0.15 |

| Water | ~0.05 |

Solvatochromic Behavior and Environmental Sensitivity of Fluorescence

The significant shifts in the absorption and particularly the emission spectra of this compound with changes in solvent polarity are a clear indication of solvatochromism. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The large Stokes shifts observed in polar and protic solvents suggest a substantial increase in the dipole moment upon excitation to the S1 state. acs.org

The sensitivity of the fluorescence to the solvent environment is a key feature of this class of compounds. In the ground state, hydrogen bonding between a protic solvent and the lone pair of electrons on the hydroxyl group can occur. Upon excitation, the electronic distribution changes, and it is proposed that the hydrogen bond to the hydroxyl's lone pair is broken, while a new hydrogen bond forms between the proton of the hydroxyl group and a hydrogen-bond-accepting solvent molecule. acs.org This rearrangement contributes to the large Stokes shifts and makes the emission highly sensitive to the solvent's hydrogen-bonding capacity. This property is foundational for the use of such molecules as fluorescent probes for their local microenvironment.

Mechanistic Insights into Luminescence and Excited State Dynamics

The luminescence of this compound is intrinsically linked to a fascinating photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov In molecules possessing both a proton-donating group (the phenol (B47542) -OH) and a proton-accepting group (the nitrogen atom of the benzoxazole (B165842) ring) in close proximity, photoexcitation can trigger an ultrafast transfer of the proton. researchgate.netnih.gov

Upon absorption of a photon, the molecule is promoted from its ground state (enol form, E) to an excited enol form (E). From this state, the intramolecular proton transfer occurs, creating an excited-state keto tautomer (K). This tautomer is energetically more favorable in the excited state. The large Stokes-shifted fluorescence observed for this compound is typically the emission from this keto tautomer (K* → K). The molecule then returns to the ground state keto form (K) and rapidly reverts to the more stable ground state enol form (E). This four-level photocycle (E → E* → K* → K → E) is responsible for the characteristic dual emission or large Stokes-shifted emission of many 2-(2'-hydroxyphenyl)benzoxazole derivatives. nih.govpsu.edu The efficiency and dynamics of the ESIPT process can be influenced by solvent polarity and the presence of conformational isomers (rotamers). nih.govresearchgate.net In some cases, ESIPT can be hindered in highly polar, hydrogen-bond-accepting solvents. nih.gov

Potential Applications in Advanced Materials Science

The unique photophysical properties of this compound and its derivatives make them promising candidates for various applications in advanced materials science.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes

Compounds that exhibit high fluorescence quantum yields and thermal stability are sought after for use as emitters in Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov Benzoxazole derivatives have been explored for this purpose, particularly as blue-emitting materials. nsf.govmdpi.com The large Stokes shift associated with the ESIPT process can be advantageous in reducing self-absorption, which is beneficial for device efficiency. By tuning the molecular structure, it is possible to achieve emission across the visible spectrum, including white-light emission from a single molecule, which is highly desirable for solid-state lighting. rsc.org

The sensitivity of their fluorescence to the local environment also makes these compounds excellent candidates for fluorescent probes. rsc.org They can be designed to report on changes in polarity, viscosity, or the presence of specific analytes in a system.

Chemosensors and Biosensors

The ability of the benzoxazole and phenol moieties to coordinate with metal ions opens up the possibility of using these compounds as chemosensors. mdpi.com The binding of a metal cation can significantly perturb the photophysical properties of the molecule, leading to a change in fluorescence intensity ("turn-on" or "turn-off" sensing) or a shift in the emission wavelength (ratiometric sensing). researchgate.net Benzoxazole-based fluorescent sensors have been developed for the detection of various metal ions, including Zn²⁺, Cd²⁺, and Fe³⁺. rsc.orgmdpi.com

Furthermore, the fluorescence sensitivity to pH makes these compounds suitable for use as pH sensors. acs.orgnih.gov The protonation or deprotonation of the phenolic hydroxyl group dramatically alters the electronic structure and, consequently, the absorption and emission properties. This allows for the optical detection of pH changes in chemical or biological systems. acs.orgnih.gov

Biological Activity and Structure Activity Relationship Sar Studies of 4 5 Methyl 1,3 Benzoxazol 2 Yl Phenol Derivatives in Vitro Focus

Antimicrobial Activity Studies (Bactericidal and Fungicidal Efficacy)

Derivatives of the 4-(5-methyl-1,3-benzoxazol-2-yl)phenol scaffold have demonstrated notable antimicrobial properties. The structure-activity relationship (SAR) of these compounds suggests that the presence and position of electron-withdrawing or electron-releasing groups can significantly influence their bactericidal and fungicidal effects.

In Vitro Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Studies on benzoxazole (B165842) derivatives have shown their potential as antibacterial agents. For instance, research into related benzoxazole structures indicates that substitutions on the core molecule can enhance efficacy against both Gram-positive and Gram-negative bacteria. The introduction of a thiophene (B33073) substituent, for example, has been shown to increase antibacterial activity against E. coli. researchgate.net Similarly, other derivatives have shown inhibitory actions against strains like Bacillus subtilis. researchgate.net The antibacterial activity is often evaluated by determining the minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium. While specific data for this compound is limited in the provided context, the general class of benzoxazoles shows promise. For example, certain 1,3-oxazole derivatives have exhibited antimicrobial activity specifically against Gram-positive bacterial strains. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC/Inhibition) |

|---|---|---|

| Thiophene-substituted benzoxazole | E. coli | Increased activity |

| (Methoxymethyl)benzene-substituted benzoxazole | B. subtilis | Enhanced activity |

This table is illustrative and based on general findings for the benzoxazole class.

In Vitro Antifungal Efficacy against Pathogenic Fungi

The antifungal properties of benzoxazole derivatives are more extensively documented. Various studies have highlighted their efficacy against a range of pathogenic fungi, particularly Candida species, which are common causes of opportunistic infections in humans.

A study on benzoxazole and benzothiazole (B30560) derivatives identified a compound (Compound 1) that showed strong action against Candida krusei with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL. scilit.com It also displayed moderate activity against C. albicans (MIC 62.5 µg/mL) and weaker activity against C. tropicalis (MIC 125.0 µg/mL). scilit.com Another investigation into N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) found that several compounds exhibited significant anti-Candida activity. nih.gov For instance, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (B3237785) (5d) had a total-kill MIC (MICT) of 16 µg/mL against C. albicans SC5314. nih.gov Other derivatives showed partial inhibitory activity at the same concentration against azole-resistant C. albicans isolates. nih.gov

Furthermore, some 2-(aryloxymethyl) benzoxazole derivatives have demonstrated potent inhibitory effects against various phytopathogenic fungi, in some cases stronger than the commercial fungicide hymexazol. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC) |

|---|---|---|

| Compound 1 (benzoxazole derivative) | Candida krusei | 15.6 µg/mL scilit.com |

| Compound 1 (benzoxazole derivative) | Candida albicans | 62.5 µg/mL scilit.com |

| Compound 1 (benzoxazole derivative) | Candida tropicalis | 125.0 µg/mL scilit.com |

| 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanone (5d) | Candida albicans SC5314 | 16 µg/mL nih.gov |

| 2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanone (6a) | C. albicans isolate | 16 µg/mL (Partial Inhibition) nih.gov |

Mechanistic Insights into Antimicrobial Action

Investigations into how benzoxazole derivatives exert their antimicrobial effects point towards a multi-faceted mechanism, primarily targeting the fungal cell membrane and its functions. nih.gov Key mechanistic insights include:

Disruption of Sterol Content: Benzoxazoles have been found to perturb the total sterol content in the fungal cell membrane. nih.gov Ergosterol is a vital component of the fungal membrane, and its disruption can lead to increased permeability and cell death.

Membrane Transport Inhibition: Certain derivatives inhibit the efflux of rhodamine 123, a substrate for membrane transporters, indicating an interaction with membrane transport processes. nih.gov

Inhibition of Mitochondrial Respiration: Some benzoxazole compounds were found to affect or inhibit mitochondrial respiration, a critical process for cellular energy production. nih.gov

Plasma Membrane Damage: The biological activity of some derivatives has been directly linked to interactions with the plasma membrane, leading to its permeabilization. scilit.comnih.gov This mode of action is comparable to that of established antifungal drugs like Amphotericin B. nih.gov

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro Focus)

The benzoxazole scaffold is a prominent feature in many compounds developed for anticancer research. Derivatives of this compound have been evaluated for their ability to inhibit the growth of various human cancer cell lines.

Assessment of Inhibitory Concentration (IC50) Values and Selectivity Profiles

The antiproliferative activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of the cancer cells.

A derivative of the 2-benzoxazol-2-yl-phenol scaffold, identified as compound 8, exhibited a potent inhibitory activity against the JMJD3 enzyme, which is implicated in cancer, with an IC50 value of 1.22 ± 0.22 μM. nih.govresearchgate.net Other studies have explored a range of benzoxazole derivatives against various cancer cell lines. For example, some derivatives showed cytotoxic properties against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the 5–20 µM range. mdpi.com Another study found that a specific benzoxazole derivative had an IC50 of less than 3.9 µg/mL against A549 lung cancer cells, which was more potent than the reference drug cisplatin (B142131). researchgate.net Research on benzoxazole derivatives also revealed significant antiproliferative activity against HeLa (cervical cancer) and Caco-2 (colon adenocarcinoma) cell lines. scielo.br

Table 3: In Vitro Antiproliferative Activity of Selected Benzoxazole Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| Compound 8 (benzoxazole derivative) | A375 (melanoma) | 1.22 ± 0.22 μM (JMJD3 inhibition) nih.govresearchgate.net |

| 2-(2-hydroxyphenyl)benzoxazole analogs | MCF-7 (breast), A549 (lung) | 5–20 µM mdpi.com |

| Benzoxazole-hydrazone derivative (3d) | A549 (lung) | <3.9 µg/mL researchgate.net |

| Methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) | MCF-7 (breast) | Not specified, but high apoptotic induction tandfonline.com |

| Benzoxazepine derivative (Compound 13) | HeLa (cervical) | High potency, superior to cisplatin scielo.br |

Investigation of Cellular Mechanisms of Action (e.g., DNA Interaction, Enzyme Inhibition, Cell Cycle Perturbation)

The anticancer effects of this compound derivatives are attributed to several cellular mechanisms:

Enzyme Inhibition: A key mechanism is the inhibition of enzymes crucial for cancer progression. As mentioned, a derivative of 2-benzoxazol-2-yl-phenol was identified as a potent inhibitor of JMJD3, a histone demethylase that plays a role in epigenetic regulation in cancer. nih.govresearchgate.net

Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, forcing cancer cells into a state of arrest, which can then lead to apoptosis. The JMJD3 inhibitor, compound 8, was found to induce cell cycle arrest in the S-phase in A375 melanoma cells. nih.govresearchgate.net In another study, methyl 2-(furan-2-yl)benzo[d]oxazole-6-carboxylate (BK82) and methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) were shown to arrest MCF-7 breast cancer cells in the G0/G1 phase. tandfonline.com

Induction of Apoptosis: A primary goal of cancer chemotherapy is to induce programmed cell death, or apoptosis, in tumor cells. Flow cytometry analysis has confirmed that benzoxazole derivatives can induce apoptosis. researchgate.net For instance, methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate (BK89) was reported to be a more potent inducer of apoptosis in MCF-7 cells than the standard drug fluorouracil, with an apoptosis value of 49.44%. tandfonline.com

DNA Interaction: Some benzoxazole derivatives are designed to act similarly to compounds like Phortress, which produce reactive metabolites that form DNA adducts within sensitive tumor cells, leading to cell death. tandfonline.com

Other Relevant In Vitro Biological Activities

Derivatives of the benzoxazole class, including those related to this compound, have demonstrated a variety of biological activities in laboratory settings. These in vitro studies are crucial for identifying the therapeutic promise of these compounds before any further testing.

Anti-inflammatory Potential (In Vitro Models)

The anti-inflammatory properties of benzoxazole derivatives have been substantiated through various in vitro models. Certain benzoxazolone derivatives have been shown to inhibit the production of interleukin-6 (IL-6), a key pro-inflammatory cytokine. In one study, specific derivatives demonstrated significant dose-dependent inhibitory activity against IL-6, with IC₅₀ values in the low micromolar range, indicating potent anti-inflammatory effects. nih.gov For instance, compounds designated as 3g and 3d were particularly effective, with IC₅₀ values of 5.09 ± 0.88 µM and 5.43 ± 0.51 µM, respectively. nih.gov This inhibition is linked to their ability to act as antagonists for Myeloid differentiation protein 2 (MD2), a critical component of the Toll-like receptor 4 (TLR4) signaling pathway that is instrumental in the inflammatory response. nih.gov Other related heterocyclic structures have also been shown to modulate the release of pro-inflammatory cytokines like IL-6 and tumor necrosis factor-α (TNF-α) in cancer cell lines. scielo.br

Table 1: In Vitro Anti-inflammatory Activity of Selected Benzoxazolone Derivatives

| Compound | Target | Assay | IC₅₀ (µM) |

|---|---|---|---|

| 3c | IL-6 Production | LPS-induced RAW264.7 cells | 10.14 ± 0.08 |

| 3d | IL-6 Production | LPS-induced RAW264.7 cells | 5.43 ± 0.51 |

| 3g | IL-6 Production | LPS-induced RAW264.7 cells | 5.09 ± 0.88 |

Antioxidant Properties (In Vitro Assays)

Several studies have highlighted the antioxidant capabilities of benzoxazole derivatives using standard in vitro assays. These compounds have shown efficacy in scavenging free radicals, which are implicated in oxidative stress and various disease pathologies. Common assays used to determine this activity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, nitric oxide scavenging, and total antioxidant capacity tests. wu.ac.thjapsonline.com

In one study, novel benzoxazole derivatives were synthesized and evaluated, with several compounds exhibiting potent antioxidant activity comparable to the standard, ascorbic acid. wu.ac.th Another investigation into naphthoxazole analogs, which share a similar structural framework, identified compounds with significant antioxidant properties, with the most active compound showing an IC₅₀ value of 0.214 µM. mdpi.com The presence of hydroxyl groups on the phenolic ring is often a key contributor to the antioxidant capacity of these molecules.

Table 2: Antioxidant Activity of Representative Benzoxazole Analogs

| Assay Type | Finding | Reference Compound |

|---|---|---|

| DPPH Radical Scavenging | Potent activity demonstrated by compounds 3b, 4b, 5b, and 6b. | Ascorbic Acid |

| Alpha-amylase & Alpha-glucosidase Inhibition | Compounds 3b, 4b, 5b, and 6b showed potent activity. | Acarbose |

| Cholinesterase Inhibition | 4-(Naphtho[1,2-d] nih.govjcbsc.orgoxazol-2-yl)benzene-1,3-diol showed IC₅₀ of 58 nM against AChE. | Donepezil |

Enzyme Inhibition Studies (e.g., Specific Protein Targets, Hydrolases)

The 2-benzoxazol-2-yl-phenol scaffold has been identified as a promising starting point for the development of specific enzyme inhibitors. A notable target is the histone demethylase JMJD3 (KDM6B), which is involved in inflammatory conditions and cancer. nih.govresearchgate.net Guided by virtual screening, researchers identified a benzoxazole derivative, compound 8, that exhibited the highest inhibitory activity against JMJD3 with an IC₅₀ of 1.22 ± 0.22 µM. nih.govresearchgate.net

Derivatives have also been explored as inhibitors of other enzyme classes. For instance, certain analogs have shown potent inhibitory activity against cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key targets in the management of Alzheimer's disease. mdpi.comresearchgate.net One naphthoxazole derivative was identified as a highly potent AChE inhibitor with an IC₅₀ value of 58 nM. mdpi.com Furthermore, benzoxazole compounds have been evaluated for their potential to inhibit tyrosinase and alpha-glucosidase, indicating a broad spectrum of enzyme-inhibiting capabilities. wu.ac.thresearchgate.net

Table 3: Enzyme Inhibition by Selected Benzoxazole Derivatives

| Compound/Scaffold | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Compound 8 | JMJD3 | 1.22 ± 0.22 µM |

| 4-(Naphtho[1,2-d] nih.govjcbsc.orgoxazol-2-yl)benzene-1,3-diol | Acetylcholinesterase (AChE) | 58 nM |

| 4-(Naphtho[1,2-d] nih.govjcbsc.orgoxazol-2-yl)benzene-1,3-diol | Butyrylcholinesterase (BChE) | 981 nM |

| Compound with ethyl piperazine (B1678402) moiety | Butyrylcholinesterase (BChE) | 54% inhibition at 50 µM |

Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between the chemical structure of the this compound derivatives and their biological activity is essential for designing more potent and selective compounds.

Impact of Substituent Modifications on Biological Activity

SAR studies have shown that modifications to the benzoxazole scaffold can significantly influence biological activity. The nature and position of substituent groups play a critical role. For example, the presence of electron-withdrawing and electron-releasing groups at different positions on the molecule can enhance antiproliferative and antimicrobial effects. researchgate.net

In the context of JMJD3 inhibition, modifications to the phenol (B47542) moiety were explored to improve interactions within the enzyme's active site. nih.gov While the parent compound this compound (referred to as compound 1 in the study) showed 40% inhibition at 25 µM, the introduction of specific side chains, as seen in compound 8, led to a dramatic increase in inhibitory activity to 90% at the same concentration. nih.gov Conversely, other substitutions resulted in moderate or complete loss of activity, highlighting the sensitivity of the target to structural changes. nih.gov For cholinesterase inhibitors, it was observed that compounds with lower lipophilicity tended to demonstrate higher activity. mdpi.com

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps identify the essential structural features required for a molecule to interact with a specific biological target. For the benzoxazole-based JMJD3 inhibitors, key pharmacophoric features have been elucidated through molecular docking studies. These include:

Metal Chelation: The compounds coordinate in a bidentate manner with the Fe²⁺ ion in the catalytic center of JMJD3. nih.gov

Aromatic Interactions: The benzoxazole portion of the molecule engages in π-π stacking interactions with the side chain of histidine residue H1390. nih.gov

Hydrogen Bonding: The scaffold forms a crucial hydrogen bond with the tyrosine residue Y1379. nih.gov

For MD2 inhibitors, direct binding via the arginine residue Arg90 has been identified as a key interaction for the most active compounds. nih.gov These specific interactions define the pharmacophore and provide a blueprint for the rational design of new, more effective derivatives based on the this compound structure.

Coordination Chemistry and Metal Complexes of 4 5 Methyl 1,3 Benzoxazol 2 Yl Phenol Derivatives

Synthesis of Metal Chelates and Coordination Compounds

The synthesis of metal complexes with 4-(5-methyl-1,3-benzoxazol-2-yl)phenol as a ligand typically involves the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The phenolic hydroxyl group of the ligand provides a proton that can be easily removed by a base, allowing the oxygen atom to coordinate to a metal center. The nitrogen atom of the benzoxazole (B165842) ring also serves as a potential coordination site, enabling the ligand to act as a bidentate chelating agent.

Commonly, the synthesis is carried out by dissolving this compound in an alcoholic solvent, such as methanol (B129727) or ethanol, followed by the addition of a base like sodium hydroxide (B78521) or triethylamine (B128534) to facilitate deprotonation. A solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) is then added, often with heating, to promote the formation of the complex. The resulting metal chelate may precipitate from the solution upon cooling or after removal of some of the solvent.

While specific research on the metal complexes of this compound is limited, the general synthetic routes for similar benzoxazole-based ligands involve straightforward coordination reactions. The stoichiometry of the resulting complexes, whether 1:1, 1:2, or other ratios of metal to ligand, is influenced by the coordination number and preferred geometry of the metal ion, as well as the reaction conditions.

Structural Characterization of Metal Complexes

The geometry of the resulting complexes can vary depending on the metal ion. For instance, with divalent transition metals such as copper(II), cobalt(II), nickel(II), and zinc(II), tetrahedral, square planar, or octahedral geometries are commonly observed. In the case of a 1:2 metal-to-ligand ratio leading to an octahedral geometry, the two bidentate ligands would occupy four coordination sites, with the remaining two sites typically filled by solvent molecules or counter-ions.

Although no specific crystallographic data for metal complexes of this compound are publicly available, the structural motifs can be inferred from analogous systems. For example, the planarity of the benzoxazole ring system combined with the rotational freedom of the phenol (B47542) group allows for flexibility in accommodating the steric and electronic requirements of different metal centers.

Spectroscopic Investigations of Metal-Ligand Interactions

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand bonding in complexes of this compound.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, a characteristic broad band corresponding to the O-H stretching vibration of the phenolic group is expected. Upon complexation and deprotonation, this band should disappear, providing strong evidence of coordination through the oxygen atom. Furthermore, the C=N stretching vibration of the benzoxazole ring is anticipated to shift to a different frequency (either higher or lower) upon coordination of the nitrogen atom to the metal ion. The appearance of new bands at lower frequencies can often be attributed to the formation of M-O and M-N bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of the free ligand will exhibit absorption bands in the UV region due to π-π* and n-π* transitions within the aromatic and heterocyclic rings. Upon complexation with a transition metal, new absorption bands may appear in the visible region. These bands are often associated with d-d electronic transitions of the metal ion or with ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) transitions. The position and intensity of these bands can provide insights into the coordination geometry and the electronic environment of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Cd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The disappearance of the phenolic proton signal in the ¹H NMR spectrum is a clear indicator of deprotonation and coordination. Shifts in the chemical shifts of the protons and carbons in the vicinity of the coordinating atoms (oxygen and nitrogen) compared to the free ligand can confirm the binding sites.

Catalytic Applications of Metal Complexes

While there is no specific literature detailing the catalytic uses of metal complexes of this compound, complexes of similar structures are known to be effective. For example, copper complexes of related ligands have been investigated for their potential to catalyze oxidation reactions. The presence of a redox-active metal center, combined with the electronic properties of the benzoxazole-phenol ligand, can facilitate electron transfer processes that are central to many catalytic cycles.

Furthermore, the ability to tune the steric and electronic properties of the ligand by modifying substituents on the benzoxazole or phenol rings offers a pathway to optimize the catalytic performance of the corresponding metal complexes for specific transformations. Future research in this area could explore the potential of these complexes in industrially relevant catalytic processes.

Q & A

Q. What are the common synthetic pathways for synthesizing 4-(5-methyl-1,3-benzoxazol-2-yl)phenol, and what critical parameters affect the condensation step?

The synthesis typically involves multi-step reactions, starting with the preparation of a benzoxazole precursor followed by condensation with a phenolic derivative. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.

- Temperature control : Reactions often proceed at 80–100°C to avoid decomposition of thermally sensitive intermediates.

- Catalytic bases : Potassium carbonate or triethylamine facilitates deprotonation and accelerates condensation . Analytical techniques like TLC and NMR are critical for monitoring intermediate purity .

Q. Which analytical methods are essential for confirming the molecular structure of this compound?

- NMR spectroscopy : H and C NMR confirm aromatic proton environments and substitution patterns.

- X-ray crystallography : Resolves bond lengths and angles, critical for validating stereoelectronic properties (e.g., torsion angles between benzoxazole and phenol rings) .

- Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of forming the benzoxazole ring in phenolic derivatives?

Microwave irradiation reduces reaction times from hours to minutes by enhancing energy transfer. For example, benzoxazole ring closure under microwave conditions (150°C, 20 min) achieves >90% yield compared to 6–8 hours conventionally. This method minimizes side reactions like oxidation of the phenol group .

Q. In comparative studies of benzoxazole-phenol analogs, how do structural modifications influence biological activity profiles?

Substituent effects are systematically evaluated using the following framework:

| Substituent Position | Modification | Biological Activity Trend | Key Study |

|---|---|---|---|

| Benzoxazole C-5 | Methyl vs. methoxy | Methyl enhances antimicrobial potency by increasing lipophilicity | |

| Phenol ring C-4 | Chlorine substitution | Electron-withdrawing groups improve antioxidant activity via radical stabilization | |

| Comparative assays under standardized conditions (e.g., MIC for antimicrobial studies) resolve discrepancies in activity data . |

Q. What experimental approaches are used to determine the crystal structure of benzoxazole derivatives, and how does this inform reactivity studies?

- Single-crystal X-ray diffraction : Provides precise bond distances (e.g., C–O in benzoxazole: 1.36 Å) and dihedral angles, which correlate with conjugation efficiency and electronic delocalization .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π-π stacking, hydrogen bonding) that influence solubility and crystallization behavior . These structural insights guide the design of derivatives with tailored reactivity, such as tuning the phenol pKa for pH-dependent applications .

Methodological Considerations

Q. How can researchers optimize solvent systems to mitigate byproduct formation during benzoxazole-phenol synthesis?

- Solvent screening : Use a gradient of polarity (e.g., hexane → ethyl acetate → methanol) to identify optimal conditions.

- Additives : Catalytic acetic acid suppresses imine side products during condensation .

- Realtime monitoring : In-situ IR spectroscopy tracks intermediate consumption to halt reactions at maximal yield .

Q. What strategies validate the electronic properties of this compound for materials science applications?

- UV-Vis spectroscopy : Absorption maxima (~320 nm) indicate π→π* transitions, useful for designing fluorescent probes.

- Cyclic voltammetry : Oxidation potentials reveal HOMO-LUMO gaps (~3.1 eV), correlating with charge-transfer efficiency in optoelectronic devices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.